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Compound of Interest

Compound Name:
N-(2-Bromo-5-

fluorophenyl)acetamide

CAS No.: 1009-06-9

Cat. No.: B1442094

Get Quote

Executive Summary
N-(2-Bromo-5-fluorophenyl)acetamide (Formula: C₈H₇BrFNO | MW: ~232/234 Da) presents

a distinct mass spectral signature characterized by two competing fragmentation channels: the

standard acetanilide rearrangement and a substituent-driven "Ortho Effect."

For researchers, the critical differentiator of this compound against its regioisomers (e.g., N-(3-

bromo...) or N-(4-bromo...)) is the anomalous intensity of the de-halogenated cation, driven by

the proximity of the bromine atom to the amide nitrogen. This guide details the mechanistic

pathways, provides a comparative analysis against alternative isomers, and outlines a self-

validating experimental protocol.[1]

Mass Spectral Profiling & Mechanistic Pathways[2]
The Molecular Ion & Isotopic Signature
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The compound contains a single bromine atom, resulting in a characteristic 1:1 doublet for the

molecular ion (

) due to the natural abundance of

and

.

m/z 231: Containing

[1]

m/z 233: Containing

[1]

Primary Fragmentation Channels (EI Mode)
Under Electron Ionization (70 eV), the molecule undergoes two primary dissociation pathways.

[1]

Pathway A: Ketene Elimination (The Acetanilide Standard)
Typical of acetanilides, the molecular ion undergoes a McLafferty-like rearrangement or a four-

center elimination, losing a neutral ketene molecule (

, 42 Da).

Transition:

Product: 2-Bromo-5-fluoroaniline radical cation.[1]

Mechanism: Hydrogen transfer from the acetyl methyl group to the aromatic ring or nitrogen,

followed by cleavage of the N-C(O) bond.

Pathway B: The "Ortho Effect" (Halogen Loss)
This is the diagnostic pathway for the 2-bromo isomer. The proximity of the bulky bromine atom

to the amide group facilitates a direct loss of the bromine radical (
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), often stabilized by cyclization to a benzoxazole-like cation or simply relieved steric strain.

Transition:

Product: N-(3-fluorophenyl)acetamide cation (or cyclized isomer).[1]

Significance: This peak is significantly suppressed in meta (3-Br) and para (4-Br) isomers,

making it the primary identifier for the ortho substitution pattern.

Secondary Fragmentation
The aniline ion (

189/191) further fragments via the loss of the bromine radical or HCN.

Transition:

Product: 3-Fluoroaniline cation / Fluorophenyl nitrenium ion.[1]

Summary of Diagnostic Ions
m/z (Nominal) Ion Identity Origin / Mechanism

Relative Intensity
(Expected)

231 / 233
Molecular Ion (1:1

Isotope Ratio)
Moderate

189 / 191
Loss of

(42 Da)

High (Base Peak

Candidate)

152
Ortho Effect (Loss of

Br radical)

High (Diagnostic for 2-

Br)

110 Loss of Ketene + Br Moderate

83
Loss of HCN from m/z

110
Low

Visualization of Fragmentation Pathways[2]
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The following diagram illustrates the competing decay channels, highlighting the specific "Ortho

Effect" pathway.

Molecular Ion [M]+.
m/z 231 / 233

(1:1 Ratio)

[M - Ketene]+.
m/z 189 / 191

(2-Bromo-5-fluoroaniline)

- CH2CO (42 Da)

[M - Br]+
m/z 152

(Diagnostic Ortho Effect)

- Br• (79/81 Da)
(Proximity Driven)

[M - Ketene - Br]+
m/z 110

(Fluoro-phenyl cation)

- Br• - CH2CO

[C5H4F]+
m/z 83

- HCN (27 Da)

Click to download full resolution via product page

Figure 1: Competing fragmentation pathways for N-(2-Bromo-5-fluorophenyl)acetamide
under Electron Ionization.

Comparative Analysis: Performance vs. Alternatives
This section compares the analytical performance of detecting the target compound against its

regioisomers and using alternative ionization modes.

Regioisomer Differentiation (2-Br vs. 3-Br vs. 4-Br)
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Differentiation of the ortho (2-Br) isomer from meta (3-Br) and para (4-Br) is critical in synthesis

verification.

Feature Ortho (2-Br) (Target)
Meta (3-Br) / Para

(4-Br)
Analysis

[M - Br]+ Intensity High / Prominent Low / Negligible

The "Ortho Effect"

facilitates direct

halogen loss via

interaction with the

amide group.

Meta/Para isomers

lack this proximity,

favoring Ketene loss

almost exclusively.[1]

Base Peak Often m/z 152 or 189
Almost exclusively

m/z 189/191

Presence of a strong

m/z 152 peak is a

positive confirmation

of the 2-position

substitution.

Steric Inhibition High Low

The 2-Br group may

slightly reduce the

retention time in GC

due to steric shielding

of the polar amide,

compared to 4-Br.

Ionization Mode Comparison: EI vs. ESI
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Performance Metric
Electron Ionization

(EI)

Electrospray

Ionization (ESI)
Recommendation

Structural Detail High Low

EI provides rich

fragmentation

(fingerprinting).[1] ESI

typically yields

with little

fragmentation unless

MS/MS is applied.[1]

Sensitivity Moderate High

ESI is preferred for

trace analysis in

biological matrices

(LC-MS), but requires

CID (Collision Induced

Dissociation) to

generate confirming

fragments.[1]

Applicability GC-MS (Volatile) LC-MS (Polar/Labile)

Use EI (GC-MS) for

purity/structure

confirmation.[1] Use

ESI (LC-MS) for

PK/metabolite studies.

[1]

Standardized Experimental Protocol (GC-MS)
To ensure reproducible fragmentation data, follow this self-validating protocol.

Sample Preparation
Solvent: Dissolve 1 mg of N-(2-Bromo-5-fluorophenyl)acetamide in 1 mL of HPLC-grade

Methanol or Ethyl Acetate.

Concentration: Dilute to 10 µg/mL for scan mode analysis.
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Blank: Prepare a solvent blank to verify system cleanliness.[1]

Instrument Parameters (Agilent/Shimadzu/Thermo eqv.)
Inlet: Splitless mode, 250°C.

Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).[1]

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

Oven Program:

Initial: 60°C (hold 1 min).

Ramp: 20°C/min to 280°C.[1]

Final: 280°C (hold 3 min).

MS Source: Electron Ionization (EI), 70 eV, 230°C.[1]

Scan Range: m/z 50 – 350.[1]

Validation Criteria
Isotope Check: The molecular ion cluster at m/z 231/233 must show a relative abundance

ratio between 0.9 and 1.1 (Theoretical 1:1).[1]

Fragment Check: The spectrum must contain m/z 189/191 (Ketene loss).[1]

Specificity Check: The presence of m/z 152 (>20% relative abundance) confirms the ortho-

isomer identity.[1]

Isomer Identification Workflow
Use this logic flow to interpret the mass spectrum of an unknown bromo-fluoroacetanilide.
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Unknown Spectrum
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Yes No
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Figure 2: Decision tree for distinguishing regioisomers based on EI-MS spectral data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem [pubchem.ncbi.nlm.nih.gov]
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3. 2-bromo-N-(4-fluorophenyl)acetamide | C8H7BrFNO | CID 532211 - PubChem
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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